BenchChemオンラインストアへようこそ!

PAR-4 Agonist Peptide, amide TFA

Platelet biology Thrombosis Receptor pharmacology

This synthetic hexapeptide (Ala-Tyr-Pro-Gly-Lys-Phe-NH₂, TFA salt) is the gold-standard PAR4-selective agonist for antagonist screening, signaling dissection, and inflammation research. Unlike thrombin (which activates PAR1 and PAR4) or lower-potency GYPGKF-NH₂ (~10-fold weaker), AYPGKF-NH₂ TFA activates PAR4 with an EC₅₀ of 11–15 µM and zero PAR1/PAR2 cross-reactivity—ensuring clean, PAR4-specific datasets. Supplied as lyophilized powder at ≥98% HPLC purity, this standardized agonist guarantees batch-to-batch reproducibility and enables reliable IC₅₀ determination for PAR4 antagonists including BMS-986120 and P4pal-10.

Molecular Formula C36H49F3N8O9
Molecular Weight 794.8 g/mol
Cat. No. B8074762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-4 Agonist Peptide, amide TFA
Molecular FormulaC36H49F3N8O9
Molecular Weight794.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7)/t21-,25-,26-,27-,28-;/m0./s1
InChIKeyBGPJLFVICWHITH-HKJXYENISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR-4 Agonist Peptide, Amide TFA (AYPGKF-NH₂ TFA): Selective Protease-Activated Receptor 4 (PAR4) Activator for Platelet and Inflammation Research


PAR-4 Agonist Peptide, amide TFA (also known as AYPGKF-NH₂ TFA, PAR-4-AP TFA, CAS 1228078-65-6) is a synthetic hexapeptide (Ala-Tyr-Pro-Gly-Lys-Phe-NH₂) that serves as a selective, exogenous agonist of Protease-Activated Receptor 4 (PAR4) . It mimics the tethered ligand sequence revealed upon proteolytic cleavage of PAR4, enabling receptor activation independent of thrombin-mediated proteolysis [1]. Unlike thrombin, which activates multiple PAR subtypes, this peptide exhibits no detectable activity at PAR1 or PAR2, and its effects are fully blockable by PAR4 antagonists . It is supplied as a trifluoroacetate (TFA) salt, a common counterion introduced during solid-phase peptide synthesis and HPLC purification [2].

Why PAR-4 Agonist Peptide, Amide TFA Cannot Be Replaced by Generic PAR4 Peptides or Alternative Salts


Direct substitution with alternative PAR4-activating peptides (e.g., GYPGKF-NH₂, GYPGQV-NH₂) or non-TFA salt forms introduces significant variability in experimental outcomes. The native tethered ligand sequence GYPGKF exhibits ~10-fold lower potency than AYPGKF-NH₂ and fails to elicit responses comparable to physiological thrombin stimulation [1]. Conversely, optimized peptides like A-Phe(4-F)-PGWLVKNG are ~16-fold more potent, shifting concentration-response relationships and potentially masking antagonist effects [2]. Even seemingly minor changes—such as substituting the TFA counterion for acetate or omitting the C-terminal amidation—can alter solubility, stability, and in vivo pharmacokinetic behavior [3]. Without explicit validation, using a non-identical peptide or salt form compromises assay reproducibility, confounds cross-study comparisons, and may produce misleading conclusions regarding PAR4 pharmacology [1].

Product-Specific Quantitative Evidence for PAR-4 Agonist Peptide, Amide TFA vs. Closest Comparators


Potency Advantage Over Native PAR4 Tethered Ligand Peptide GYPGKF in Platelet Aggregation

In a head-to-head structure-activity analysis, AYPGKF-NH₂ (the active peptide backbone of the TFA salt) demonstrated approximately 10-fold greater potency than GYPGKF-NH₂, the native PAR4 tethered ligand sequence [1]. This potency advantage enables AYPGKF-NH₂ to elicit maximal responses comparable to those induced by thrombin, whereas GYPGKF-NH₂ produces submaximal activation at equivalent concentrations [1]. The quantitative difference is critical for assay design, as GYPGKF-NH₂ requires concentrations exceeding 50 µM to achieve observable aggregation, limiting its utility in antagonist screening [2].

Platelet biology Thrombosis Receptor pharmacology

Selectivity Profile Against PAR1 and PAR2 Relative to Cross-Reactive PAR Agonists

PAR-4 Agonist Peptide, amide TFA exhibits no detectable agonist activity at PAR1 or PAR2, a selectivity advantage over peptides such as SFLLRN-NH₂ (PAR1-selective) and thrombin (PAR1/PAR3/PAR4) . This specificity is attributed to the Tyr² residue; substitution with Phe or p-fluorophenylalanine produces peptides that activate both PAR1 and PAR4 [1]. In contrast, the optimized PAR4 agonist A-Phe(4-F)-PGWLVKNG, while 16-fold more potent than AYPGKF-NH₂ in platelet aggregation (EC₅₀ 3.4 µM vs. ~15 µM), may exhibit altered selectivity profiles that require independent validation [2].

Receptor selectivity GPCR signaling Off-target profiling

EC₅₀ Consistency Across Platelet Aggregation Assays vs. Alternative Peptides

The EC₅₀ for AYPGKF-NH₂ (TFA salt) in human platelet aggregation is consistently reported in the 11-15 µM range across independent studies and vendor characterizations . In contrast, the native peptide GYPGQV-NH₂ requires 300-400 µM to elicit comparable responses [1], and the optimized peptide A-Phe(4-F)-PGWLVKNG, while more potent (EC₅₀ 3.4 µM), has limited published validation and reproducibility data [2]. The moderate potency of AYPGKF-NH₂ TFA provides a practical window for both agonist stimulation and antagonist inhibition studies without the need for extreme concentrations that may introduce off-target effects .

Platelet aggregation EC₅₀ reproducibility Assay validation

Aqueous Solubility and Lyophilized Stability of TFA Salt Form

The TFA salt of AYPGKF-NH₂ exhibits aqueous solubility >10 mg/mL in water, a property influenced by the trifluoroacetate counterion . In contrast, the acetate salt form, while commercially available, may display altered solubility profiles due to differences in counterion interactions; systematic comparisons of peptide salt forms demonstrate that TFA salts can enhance solubility for cationic peptides but may also affect in vivo behavior and spectroscopic characterization [1]. The lyophilized TFA salt is stable for ≥2 years when stored at -20°C in a desiccated environment, with reconstituted solutions recommended for use within 1 month when aliquoted and stored at -80°C .

Peptide solubility Counterion optimization Storage stability

Optimal Research and Industrial Application Scenarios for PAR-4 Agonist Peptide, Amide TFA


Validating PAR4 Antagonist Activity in Platelet Aggregation Assays

The compound serves as a standardized PAR4 agonist for evaluating the efficacy and potency of PAR4 antagonists (e.g., BMS-986120, P4pal-10) in human platelet-rich plasma or washed platelet assays. Its EC₅₀ of 11-15 µM provides a reproducible stimulus against which antagonist IC₅₀ values can be reliably determined [1]. Unlike thrombin, which activates both PAR1 and PAR4, AYPGKF-NH₂ TFA enables PAR4-specific assessment without confounding PAR1-mediated aggregation [2].

Probing PAR4-Specific Signaling Pathways in Cellular Models

Researchers utilize this peptide to dissect PAR4-mediated G-protein coupled signaling (Gq-mediated calcium mobilization, ERK1/2 phosphorylation, β-arrestin recruitment) in transfected cell lines or primary cells expressing endogenous PAR4. The absence of PAR1/PAR2 cross-reactivity ensures that observed signaling events are directly attributable to PAR4 activation [1][2]. The compound's selectivity has been validated in phosphoinositide hydrolysis assays and calcium flux measurements [1].

In Vivo Inflammation and Pain Model Studies

The peptide is employed as a PAR4-selective agonist in rodent models of inflammation (e.g., paw edema, knee joint inflammation) to investigate PAR4's role in pain and inflammatory responses. Studies have established AYPGKF-NH₂ as a standard agonist for PAR4-mediated inflammation, with YAPGKF-NH₂ serving as a PAR4-inactive control [1][2]. Recent work demonstrates PAR4 activation reverses colorectal distension-induced hypersensitivity in murine colitis models [3].

Quality Control Reference Standard for PAR4 Agonist Peptide Batches

Procurement teams and quality control laboratories use the TFA salt form as a reference standard for verifying the identity, purity, and biological activity of newly synthesized or alternative salt forms of AYPGKF-NH₂. The well-characterized HPLC purity (>98-99%) and documented EC₅₀ range provide a benchmark for batch-to-batch consistency assessment [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAR-4 Agonist Peptide, amide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.